molecular formula C24H32N2 B1194212 IC 6 (analgesic) CAS No. 52694-55-0

IC 6 (analgesic)

Cat. No.: B1194212
CAS No.: 52694-55-0
M. Wt: 348.5 g/mol
InChI Key: IGBRRSIHEGCUEN-UHFFFAOYSA-N

Description

MT-45, also known as 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a synthetic opioid analgesic developed in the 1970s by Dainippon Pharmaceutical Co. in Japan. It was initially created as an alternative to morphine for pain relief. MT-45 is chemically distinct from other opioid drugs, making it a unique compound in the realm of synthetic opioids .

Preparation Methods

The synthesis of MT-45 involves the reaction of 1,2-diphenylethylamine with cyclohexylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

MT-45 undergoes several types of chemical reactions, including:

    Oxidation: MT-45 can be oxidized to form hydroxylated metabolites. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction of MT-45 can lead to the formation of reduced derivatives, although this is less common.

    Substitution: MT-45 can undergo substitution reactions where one of its functional groups is replaced by another. .

Scientific Research Applications

Mechanism of Action

MT-45 exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. The primary molecular targets of MT-45 are the μ-opioid receptors, which are responsible for its analgesic effects. Additionally, MT-45 has been shown to interact with other non-opioid receptors, although these interactions are not fully characterized .

Comparison with Similar Compounds

MT-45 is often compared to other synthetic opioids such as:

MT-45 is unique due to its distinct chemical structure and its development as an alternative to morphine. its potential for abuse and adverse effects have limited its use in clinical settings.

Properties

CAS No.

52694-55-0

Molecular Formula

C24H32N2

Molecular Weight

348.5 g/mol

IUPAC Name

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine

InChI

InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2

InChI Key

IGBRRSIHEGCUEN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Synonyms

(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine
MT 45
MT-45
MT-45, (R)-isomer
MT-45, (S)-isomer
MT-45, dihydrochloride
MT-45, dihydrochloride, (+-)-isomer
MT-45, dihydrochloride, (R)-isomer
MT-45, dihydrochloride, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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